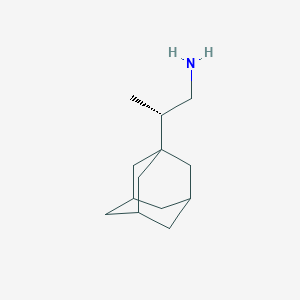
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline-based derivative that has been synthesized and studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
Structural Analysis and Properties
Structural Aspects and Properties of Salt and Inclusion Compounds : Research on amide-containing isoquinoline derivatives has highlighted their ability to form gels and crystalline salts upon treatment with different mineral acids. These compounds have also been shown to form host–guest complexes with enhanced fluorescence properties, which could be relevant for designing new materials with specific optical characteristics (Karmakar et al., 2007).
Biochemical Applications
Adsorption of Palladium(II) Using Polymeric Resins : Novel N-substituted 2-(diphenylthiophosphoryl)acetamides containing pyridine and quinoline fragments have been synthesized and shown to effectively extract Pd(II) ions from HCl solutions. These compounds, when impregnated into polymeric resins, offer potential for the recovery and preconcentration of palladium, suggesting applications in recycling and environmental remediation (Turanov et al., 2017).
Medicinal Chemistry and Pharmacology
Synthesis and Antibacterial Studies of Quinaxoline Derivatives : The synthesis and characterization of benzoderivative of quinoxaline have been reported, along with their antibacterial studies. Such compounds demonstrate potential as leads for developing new antibacterial agents (Karna, 2019).
Development of Chemosensors for Biological Applications : The creation of "off–on fluorescence type" chemosensors for Zn2+ based on quinoline derivatives has significant implications for monitoring Zn2+ concentrations in living cells and aqueous solutions, indicating potential applications in biotechnology and environmental monitoring (Park et al., 2015).
Translocator Protein Ligands Based on Pyrazolo[3,4-b]quinoline Scaffold : Research into TSPO ligands offers insights into the design of new anxiolytic and neuroprotective agents. This underscores the potential of quinoline derivatives in the development of therapeutic agents targeting neurological disorders (Cappelli et al., 2011).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16(27)17-7-10-19(11-8-17)24-22(28)15-29-20-6-4-5-18-9-12-21(25-23(18)20)26-13-2-3-14-26/h4-12H,2-3,13-15H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUOIASYRBVTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2369721.png)

![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2369724.png)




![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)

